An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2,5-bis(allyloxy)terephthalic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2,5-bis(allyloxy)terephthalic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-bis(allyloxy)terephthalic acid is a bifunctional organic molecule that has garnered interest in the fields of materials science and supramolecular chemistry. Its rigid terephthalic acid core, flanked by two reactive allyloxy groups, makes it a versatile building block for the synthesis of advanced polymers and metal-organic frameworks (MOFs). The potential for post-synthetic modification via the allyl groups adds another layer of functionality, allowing for the tailoring of material properties for specific applications. A thorough understanding of its structure and purity, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its successful application.
This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2,5-bis(allyloxy)terephthalic acid. We will delve into the interpretation of chemical shifts, coupling constants, and signal multiplicities to provide a comprehensive structural elucidation. Furthermore, we will explore the rationale behind experimental choices, such as solvent selection, and discuss how advanced NMR techniques can be employed for unambiguous signal assignment. This guide is intended to serve as a valuable resource for researchers working with this molecule and similar aromatic compounds.
Molecular Structure and Numbering
The molecular structure of 2,5-bis(allyloxy)terephthalic acid is presented below, with atoms numbered for the purpose of NMR signal assignment. This numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering of 2,5-bis(allyloxy)terephthalic acid.
Experimental Protocol: Synthesis of 2,5-bis(allyloxy)terephthalic acid
The synthesis of 2,5-bis(allyloxy)terephthalic acid is typically achieved through a two-step process starting from diethyl 2,5-dihydroxyterephthalate.[1]
Step 1: Synthesis of Diethyl 2,5-bis(allyloxy)terephthalate
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To a 250 ml round-bottomed flask, add diethyl 2,5-dihydroxyterephthalate (7.8 g, 30.6 mmol), potassium carbonate (8.59 g, 62.2 mmol), and 150 ml of tetrahydrofuran (THF).
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To this stirred suspension, add allyl bromide (12.6 g, 104.1 mmol).
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Reflux the mixture for 96 hours.
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After cooling to room temperature, filter the mixture to remove inorganic salts.
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Evaporate the filtrate under vacuum to yield a solid.
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Recrystallize the solid from petroleum ether to obtain white needle crystals of diethyl 2,5-bis(allyloxy)terephthalate.
Step 2: Hydrolysis to 2,5-bis(allyloxy)terephthalic acid
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In a suitable flask, dissolve the diethyl 2,5-bis(allyloxy)terephthalate (9.0 g, 26.8 mmol) in a mixture of methanol (30 ml) and water (60 ml).
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Add sodium hydroxide (9.0 g, 225.0 mmol) to the solution.
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Stir the mixture overnight at 30 °C.
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After the reaction is complete, cool the mixture and add hydrochloric acid until the pH reaches 1. This will precipitate a large amount of white solid.
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Filter the solid and recrystallize from ethanol to obtain yellowish needle crystals of 2,5-bis(allyloxy)terephthalic acid with a yield of 93%.[1]
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2,5-bis(allyloxy)terephthalic acid was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical for compounds containing acidic protons, such as carboxylic acids. DMSO-d₆ is a polar aprotic solvent that can form hydrogen bonds with the carboxylic acid protons, which slows down their exchange rate and often allows for their observation as broad singlets in the spectrum.
Table 1: ¹H NMR Data for 2,5-bis(allyloxy)terephthalic acid in DMSO-d₆ [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 13.02 | s (br) | 2H | -COOH (H9, H13) |
| 7.34 | s | 2H | Ar-H (H33, H34) |
| 5.95-6.08 | m | 2H | -CH= (H20, H29) |
| 5.39-5.47 | dd | 2H | =CH₂ (trans) |
| 5.21-5.26 | dd | 2H | =CH₂ (cis) |
| 4.58-4.61 | d | 4H | -O-CH₂- (H17, H18, H26, H27) |
Analysis of the ¹H NMR Spectrum:
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Carboxylic Acid Protons (H9, H13): The highly deshielded broad singlet at 13.02 ppm is characteristic of carboxylic acid protons.[2] The significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and hydrogen bonding with the DMSO solvent. The integration of 2H confirms the presence of two equivalent carboxylic acid groups.
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Aromatic Protons (H33, H34): The singlet at 7.34 ppm with an integration of 2H is assigned to the two equivalent aromatic protons. The singlet multiplicity arises from the symmetrical substitution pattern of the benzene ring, where each aromatic proton has no adjacent proton to couple with.
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Allyl Group Protons:
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Vinylic Methine Protons (H20, H29): The multiplet observed between 5.95 and 6.08 ppm corresponds to the vinylic methine protons of the two equivalent allyl groups. This complex signal results from coupling to both the cis and trans vinylic methylene protons.
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Vinylic Methylene Protons: The two sets of doublets of doublets (dd) at 5.39-5.47 ppm and 5.21-5.26 ppm are assigned to the terminal vinylic methylene protons. The distinct chemical shifts for the cis and trans protons are due to their different magnetic environments. Each of these protons is coupled to the vinylic methine proton and geminally to each other, resulting in the dd multiplicity.
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Allylic Methylene Protons (H17, H18, H26, H27): The doublet at 4.58-4.61 ppm with an integration of 4H is assigned to the four equivalent allylic methylene protons. These protons are coupled to the adjacent vinylic methine proton, resulting in a doublet. The downfield chemical shift is due to the deshielding effect of the adjacent oxygen atom.
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¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum of 2,5-bis(allyloxy)terephthalic acid in DMSO-d₆ exhibits the expected number of signals for a symmetrical molecule.
Table 2: ¹³C NMR Data for 2,5-bis(allyloxy)terephthalic acid in DMSO-d₆ [1]
| Chemical Shift (δ, ppm) | Assignment |
| 166.67 | -COOH (C7, C11) |
| 150.09 | Ar-C-O (C2, C5) |
| 133.39 | -CH= (C19, C28) |
| 125.36 | Ar-C-COOH (C1, C4) |
| 116.92 | =CH₂ (C21, C30) |
| 115.89 | Ar-CH (C3, C6) |
| 69.42 | -O-CH₂- (C16, C25) |
Analysis of the ¹³C NMR Spectrum:
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Carbonyl Carbons (C7, C11): The signal at 166.67 ppm is characteristic of carboxylic acid carbonyl carbons.
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Aromatic Carbons:
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The signal at 150.09 ppm is assigned to the aromatic carbons directly attached to the oxygen atoms (C2, C5). The deshielding effect of the electronegative oxygen causes a significant downfield shift.
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The quaternary aromatic carbons attached to the carboxylic acid groups (C1, C4) appear at 125.36 ppm.
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The protonated aromatic carbons (C3, C6) resonate at 115.89 ppm.
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Allyl Group Carbons:
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The vinylic methine carbons (C19, C28) are observed at 133.39 ppm.
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The terminal vinylic methylene carbons (C21, C30) appear at 116.92 ppm.
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The allylic methylene carbons (C16, C25) are found at 69.42 ppm, shifted downfield due to the attachment to the oxygen atom.
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Advanced NMR Techniques for Unambiguous Assignment
While one-dimensional ¹H and ¹³C NMR spectra provide substantial structural information, two-dimensional (2D) NMR techniques are invaluable for the definitive assignment of all signals, especially in more complex molecules.
Caption: Workflow for structural elucidation using 2D NMR techniques.
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COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between protons. For 2,5-bis(allyloxy)terephthalic acid, cross-peaks would be observed between the allylic methylene protons (-O-CH₂-) and the vinylic methine proton (-CH=), and between the vinylic methine proton and the terminal vinylic methylene protons (=CH₂). This would definitively link the protons of the allyl group.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[3] An HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals. For example, the aromatic proton signal at 7.34 ppm would correlate with the aromatic carbon signal at 115.89 ppm. This technique is instrumental in assigning the protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart.[3] This is particularly useful for assigning quaternary carbons. For instance, the aromatic protons at 7.34 ppm would show a correlation to the quaternary aromatic carbon attached to the carboxylic acid group (C1/C4) at 125.36 ppm (a three-bond correlation). Similarly, the allylic methylene protons (-O-CH₂-) would show a three-bond correlation to the aromatic carbon attached to the oxygen (C2/C5) at 150.09 ppm, confirming their connectivity.
Applications in Materials Science
2,5-bis(allyloxy)terephthalic acid and its derivatives are valuable building blocks for the synthesis of porous materials such as Covalent Organic Frameworks (COFs). The hydrazide derivative of this molecule, 2,5-bis(allyloxy)terephthalohydrazide, reacts with aldehydes to form COFs with hydrazone linkages.[4] The pendant allyl groups can be further functionalized, for example, through radical polymerization with poly(ethylene glycol) methyl ether methacrylate (PEGMA).[4] The resulting COF-PEGMA material has shown promise as a solid-state electrolyte for lithium batteries, exhibiting high ionic conductivity.[4] Additionally, the allyloxy groups in these COFs can act as binding sites for heavy metal ions, making them potential materials for sensors and for applications in water purification.[4]
Conclusion
The ¹H and ¹³C NMR spectra of 2,5-bis(allyloxy)terephthalic acid are consistent with its proposed molecular structure. The analysis of chemical shifts, signal multiplicities, and integration values allows for the confident assignment of all proton and carbon signals. The use of advanced 2D NMR techniques such as COSY, HSQC, and HMBC can provide further confirmation of these assignments and offer a more in-depth understanding of the molecule's connectivity. As a versatile building block for functional materials, a thorough characterization of 2,5-bis(allyloxy)terephthalic acid by NMR spectroscopy is a critical first step in the development of new technologies.
References
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Supporting Information for a scientific publication. Rsc.org. Available at: [Link]
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Danikiewicz, W., & Staszewska-Krajewska, O. Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry: Basic and Advanced Methods of Spectra Interpretation. IChO PAN. Available at: [Link]
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NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. Available at: [Link]
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Bhal, S. (2023, June 28). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Available at: [Link]
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How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Spectroscopy Tutorial: Examples - Example 9. Available at: [Link]
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